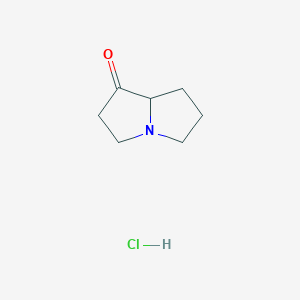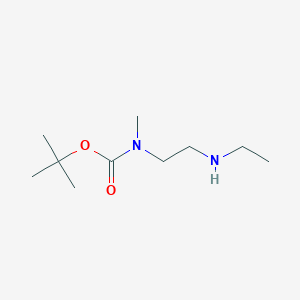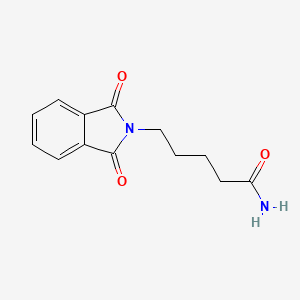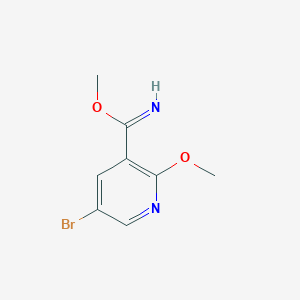
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid
描述
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3rd position and a 4-chlorophenyl group at the 6th position The carboxylic acid group is attached to the 4th position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated at the 3rd position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Substitution with 4-Chlorophenyl Group: The 6th position of the pyridazine ring is substituted with a 4-chlorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the chlorinated pyridazine with 4-chlorophenylboronic acid in the presence of a palladium catalyst.
Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 4th position. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the corresponding alcohols or amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. Electrophiles such as alkyl halides and acyl chlorides can also be used.
Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and coupling reactions can produce more complex molecules with extended conjugation or additional functional groups.
科学研究应用
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It has been studied for its potential to modulate specific biological targets.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industry: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate binding.
相似化合物的比较
3-Chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:
3-Chloro-6-hydrazinopyridazine: This compound has a similar pyridazine ring structure but with a hydrazino group at the 6th position instead of a 4-chlorophenyl group.
3-Chloro-4-methylpyridazine: This compound has a methyl group at the 4th position instead of a carboxylic acid group.
4-Cyano-6-phenyl-3(2H)-pyridazinone: This compound has a cyano group at the 4th position and a phenyl group at the 6th position, with a pyridazinone ring structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and carboxylic acid groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-3-1-6(2-4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGJESIFPSFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















